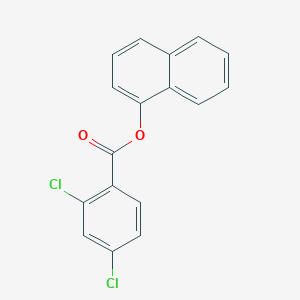

Naphthalen-1-yl 2,4-dichlorobenzoate

Description

Properties

IUPAC Name |

naphthalen-1-yl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O2/c18-12-8-9-14(15(19)10-12)17(20)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCUPXAWZNCBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones, while reduction reactions can lead to the formation of dihydronaphthalenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydronaphthalenes.

Scientific Research Applications

Fluorescent Properties and Sensor Applications

One of the primary applications of naphthalen-1-yl 2,4-dichlorobenzoate derivatives is in the field of fluorescence. Compounds similar to this compound have been synthesized and studied for their fluorescent properties, which are essential for developing optical sensors.

- Fluorescent Probes : Research indicates that naphthalimide derivatives, which include structures related to this compound, exhibit strong fluorescence and can be used as selective probes for metal ions. For instance, a study demonstrated that a derivative showed significant fluorescence changes in response to lead ions (Pb²⁺), making it a potential candidate for environmental monitoring of heavy metals .

- Metal Ion Detection : The ability of these compounds to selectively bind metal ions while exhibiting fluorescence makes them valuable in sensor technologies. The introduction of functional groups into the naphthalimide structure enhances their selectivity and sensitivity towards specific ions .

This compound and its derivatives have been investigated for their biological activities, particularly in medicinal chemistry.

- Anticancer Activity : Compounds related to naphthalene derivatives have shown promising results as anticancer agents. For example, studies have reported that certain naphthoquinone derivatives exhibit significant antiproliferative effects against various cancer cell lines . The mechanism often involves inducing oxidative stress within cancer cells, leading to cell death.

- Antimicrobial Properties : Research has also highlighted the antimicrobial potential of naphthalene derivatives. Some studies indicate that these compounds can inhibit the growth of bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, which are crucial for producing derivatives with specific properties.

| Synthesis Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reacting dichloro compounds with nucleophiles to introduce functional groups | Varies based on conditions |

| Esterification | Reaction between naphthalene derivatives and carboxylic acids | High yields reported |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study on the use of naphthalene-based fluorescent sensors demonstrated their effectiveness in detecting lead ions in environmental samples. The sensors showed high specificity and sensitivity, making them suitable for real-time monitoring .

- Case Study 2 : Research investigating the biological activity of naphthoquinone derivatives revealed significant anticancer effects in vitro. The compounds were tested against multiple cancer cell lines, showing varying degrees of efficacy .

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets depend on the specific biological context and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Naphthalen-1-yl 2,4-dichlorobenzoate with structurally related esters and salts containing the 2,4-dichlorobenzoate moiety. Key differences in substituents, physical properties, and applications are highlighted.

Structural and Functional Insights:

- Thermal Stability : Methyl 2,4-dichlorobenzoate exhibits high thermal stability (mp 154–155°C, bp 255.9°C), making it suitable for high-temperature industrial processes. The naphthalen-1-yl derivative may exhibit similar stability due to aromatic stacking .

- Biological Activity : Benzotriazole-containing analogs (e.g., ) demonstrate enhanced antifungal/antitumor activity, suggesting that the naphthalen-1-yl variant could be optimized for similar targets.

(a) Pharmaceutical Potential

- Co-Crystal Salts : DECB () demonstrates how 2,4-dichlorobenzoate can form stable co-crystals with pyrimethamine, improving solubility and bioavailability. This approach could be adapted for this compound in antimalarial or antibacterial formulations.

- Enzymatic Interactions : 2,4-Dichlorobenzoate derivatives are metabolized by enzymes like 2,4-dichlorobenzoyl-CoA reductase in Corynebacterium sepedonicum, hinting at biodegradation pathways relevant to environmental persistence .

(c) Crystallographic Studies

- SHELX software () has been critical in resolving crystal structures of analogs like DECB , enabling precise analysis of dihedral angles and intermolecular interactions. Such methods could elucidate the conformational flexibility of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Naphthalen-1-yl 2,4-dichlorobenzoate, and how do reaction conditions influence yield?

- Methodology : The esterification of 2,4-dichlorobenzoic acid with naphthalen-1-ol typically employs a base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMF. Prolonged stirring (2–6 hours) at room temperature or mild heating (40–60°C) optimizes yields. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion. Post-reaction, quenching with ice and extraction with ethyl acetate followed by solvent removal under reduced pressure yields the crude product .

- Key Considerations : Catalyst choice (e.g., H₂SO₄ vs. K₂CO₃) affects reaction speed and side-product formation. Purity is confirmed via GC-MS or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : UV-Vis (λmax ~270 nm for aromatic systems), ¹H/¹³C NMR (chemical shifts for Cl-substituted benzene and naphthalene protons), and FT-IR (C=O stretch at ~1720 cm⁻¹).

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS for volatile derivatives.

- Crystallography : Single-crystal X-ray diffraction (SHELX programs ) resolves stereochemistry.

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental biodegradation of this compound?

- Bioremediation Models : Use Pseudomonas fluorescens or Alcaligenes denitrificans strains in minimal salts (MS) media supplemented with 500 mg/L 2,4-dichlorobenzoate. Monitor degradation via HPLC and bioluminescent assays (e.g., plasmid pPB111 in P. fluorescens) .

- Key Parameters :

- Oxidative Pathways : Reductive dechlorination (e.g., 2,4-dichlorobenzoate → 4-chlorobenzoate) via NADPH-dependent enzymes .

- Soil Studies : Rhizosphere microcosms with plant roots enhance microbial activity; analyze metabolites via LC-MS/MS .

Q. How can computational methods predict the reactivity and stability of this compound in synthetic or environmental systems?

- DFT Calculations : Use density-functional theory (B3LYP/6-31G*) to model electron density, HOMO-LUMO gaps, and bond dissociation energies. Exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

- Applications :

- Degradation Kinetics : Simulate hydrolysis or oxidation pathways under varying pH/temperature.

- Enzyme Interactions : Molecular docking studies (AutoDock Vina) predict binding affinities with dehalogenases .

Q. What strategies resolve contradictions in reported degradation rates of 2,4-dichlorobenzoate derivatives across studies?

- Data Harmonization :

- Controlled Variables : Standardize microbial strains, media (e.g., MS vs. LB), and oxygen levels (aerobic/anaerobic).

- Metabolite Profiling : Compare intermediate products (e.g., 4-chlorobenzoate vs. catechol derivatives) via high-resolution mass spectrometry .

- Meta-Analysis : Aggregate datasets using inclusion criteria (e.g., species: Corynebacterium sepedonicum; exposure routes: oral/inhalation) .

Methodological Challenges

Q. What are the limitations of crystallographic refinement for halogenated aromatic esters like this compound?

- Crystallization Issues : Poor solubility in common solvents (e.g., ethanol, acetone) necessitates mixed-solvent systems (e.g., DCM/hexane).

- Refinement Errors : Disordered Cl atoms require constrained isotropic displacement parameters. SHELXL’s TWIN/BASF commands manage twinning in high-symmetry space groups .

Q. How do halogen substituents influence the spectroscopic signatures of this compound?

- NMR Shifts : Cl substituents deshield adjacent protons (e.g., 2-Cl causes downfield shifts ~7.5–8.0 ppm for aromatic H).

- Mass Fragmentation : Characteristic Cl isotope patterns (M⁺·, M+2, M+4) at 35.5/37.5 Da ratios confirm molecular ions .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?

- Mechanistic Insights : The dichlorobenzoate moiety enhances lipophilicity, improving membrane permeability. Oxazole/naphthalene hybrids (e.g., [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl derivatives) modulate enzyme activity via π-π stacking or hydrogen bonding .

- SAR Studies : Modify substituents (e.g., –OCH₃ vs. –Cl) to optimize binding to acetylcholinesterase or cytochrome P450 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.